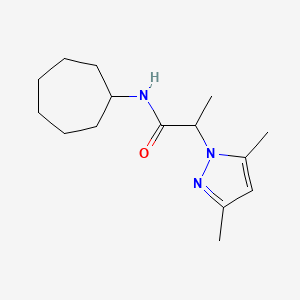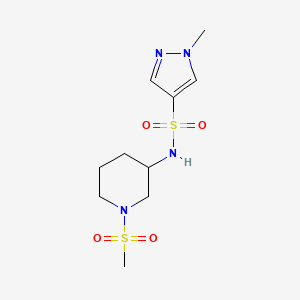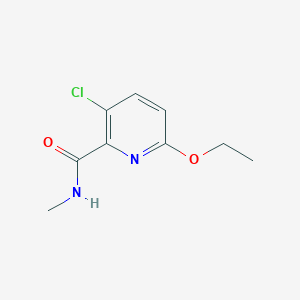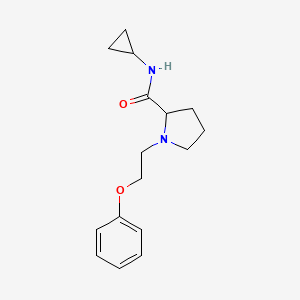
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide (CDPPA) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDPPA belongs to the class of pyrazole compounds and has been found to exhibit various biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in the regulation of various biological processes, including inflammation, cell proliferation, and differentiation. N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has been found to bind to PPARγ and induce its activation, leading to the modulation of downstream target genes involved in various biological processes.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, induction of apoptosis in cancer cells, and protection of neurons against oxidative stress and neurotoxicity. N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has also been found to regulate glucose and lipid metabolism, suggesting its potential use in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential use in the treatment of various diseases. However, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide, including the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis method, and the development of novel derivatives with improved pharmacological properties. Furthermore, the safety and efficacy of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide in humans need to be further investigated to determine its potential use in clinical settings.
In conclusion, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the activation of the PPARγ pathway, leading to the modulation of downstream target genes involved in various biological processes. N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has several advantages for lab experiments, but its safety and efficacy in humans need to be further investigated. The future research on N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide is expected to pave the way for the development of novel drugs with improved pharmacological properties.
Synthesemethoden
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylpyrazole with heptanal, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acylation of the resulting amine with 2-bromo-N-cycloheptylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has been found to exhibit various biological and pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has been reported to protect neurons against oxidative stress and neurotoxicity, suggesting its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11-10-12(2)18(17-11)13(3)15(19)16-14-8-6-4-5-7-9-14/h10,13-14H,4-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYPILRNMPWUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)

![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)


![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)



![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B7530869.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-3-methylbutanamide](/img/structure/B7530887.png)
![N-[4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]acetamide](/img/structure/B7530896.png)